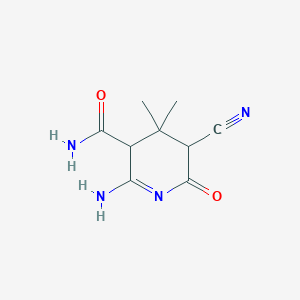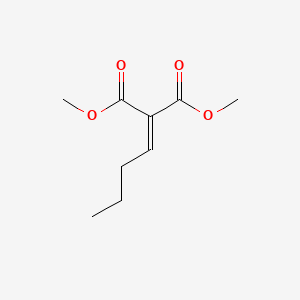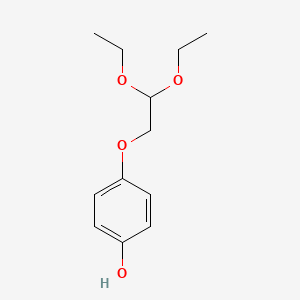
4-(2,2-Diethoxyethoxy)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,2-Diethoxyethoxy)phenol is an organic compound with the molecular formula C12H18O4 and a molecular weight of 226.27 g/mol It is a phenolic compound characterized by the presence of a phenol group substituted with a 2,2-diethoxyethoxy group at the para position
准备方法
The synthesis of 4-(2,2-Diethoxyethoxy)phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with 2,2-diethoxyethanol in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
化学反应分析
4-(2,2-Diethoxyethoxy)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the phenolic group to a cyclohexanol derivative.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas with metal catalysts for reduction, and alkyl halides or acyl chlorides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-(2,2-Diethoxyethoxy)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s phenolic structure makes it a potential candidate for studying enzyme interactions and inhibition, particularly with enzymes that interact with phenolic substrates.
Medicine: Research is ongoing to explore its potential as an antioxidant or antimicrobial agent, given the known activities of phenolic compounds.
作用机制
The mechanism of action of 4-(2,2-Diethoxyethoxy)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties .
相似化合物的比较
Similar compounds to 4-(2,2-Diethoxyethoxy)phenol include other phenolic ethers such as 4-(2,2-dimethoxyethoxy)phenol and 4-(2,2-diethoxypropoxy)phenol. These compounds share similar structural features but differ in the nature of the ether substituents. The uniqueness of this compound lies in its specific ether group, which can influence its reactivity and interactions compared to other phenolic ethers .
属性
CAS 编号 |
14353-62-9 |
|---|---|
分子式 |
C12H18O4 |
分子量 |
226.27 g/mol |
IUPAC 名称 |
4-(2,2-diethoxyethoxy)phenol |
InChI |
InChI=1S/C12H18O4/c1-3-14-12(15-4-2)9-16-11-7-5-10(13)6-8-11/h5-8,12-13H,3-4,9H2,1-2H3 |
InChI 键 |
XGQNUBPRWXKKJH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(COC1=CC=C(C=C1)O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


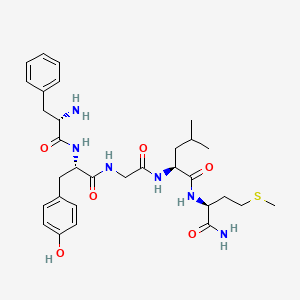
![1-[3-(2-Hydroxynaphthalen-1-ylazo)phenyl]ethanone](/img/structure/B14716452.png)
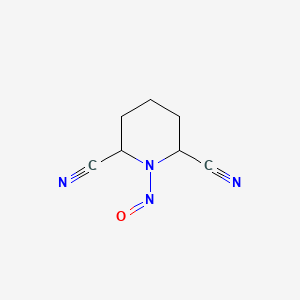

![Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]-](/img/structure/B14716479.png)
![Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate](/img/structure/B14716493.png)
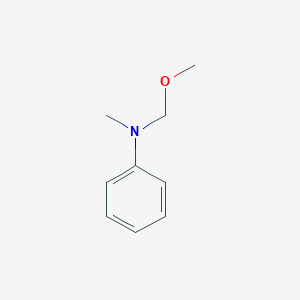
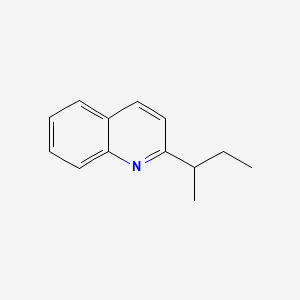
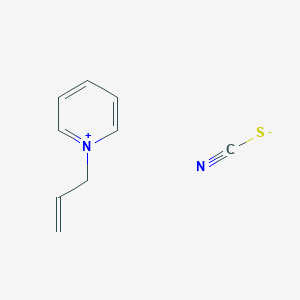

![3,3'-[(4-Methylphenyl)azanediyl]di(propan-1-ol)](/img/structure/B14716523.png)

